Regiochemical Purity and Structural Differentiation from [2,3']-Spiro Isomers
The target compound (CAS 646055-97-2) is the [7,3']-spiro regioisomer with an oxo substituent at the 2-position, differentiating it from the [2,3']-spiro analog, spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine] (9CI, CAS 646055-82-5). This regiochemical distinction is critical because 1'-(3-pyridyl)-spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine] has been extensively characterized as a selective α4β2 nAChR ligand, indicating that the position of the spiro junction directly dictates biological target engagement [1]. The purity and identity of the [7,3'] isomer must be verified by 1H NMR or HPLC to ensure it has not been contaminated with the more commonly referenced [2,3'] series, as this could lead to off-target pharmacological profiles .
| Evidence Dimension | Spiro Junction Regiochemistry |
|---|---|
| Target Compound Data | [7,3'] junction; carbonyl at C-2 of azabicyclo ring; CAS 646055-97-2 |
| Comparator Or Baseline | Spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine] (9CI); [2,3'] junction; CAS 646055-82-5 |
| Quantified Difference | Distinct molecular topology (spiro atom at bridgehead position 7 vs. position 2); different CAS registry number and IUPAC name |
| Conditions | Structural identity verified by CAS registry, IUPAC nomenclature, and molecular modeling (SMILES comparison) |
Why This Matters
Procurement of the correct regioisomer is essential to maintain SAR integrity in CCR5 and nAChR drug discovery programs, as the spiro junction position alters the exit vector of the pyrrolidine nitrogen.
- [1] Google Patents. (2003). N-aryl diazaspiracyclic compounds and methods of preparation and use thereof. EP2078718A1. View Source
